2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
CAS No.: 141334-25-0
Cat. No.: VC21080667
Molecular Formula: C20H15F3OSi
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141334-25-0 |
---|---|
Molecular Formula | C20H15F3OSi |
Molecular Weight | 356.4 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-triphenylsilylethanone |
Standard InChI | InChI=1S/C20H15F3OSi/c21-20(22,23)19(24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Standard InChI Key | LQQZKOCPXUISGK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C(F)(F)F |
Canonical SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C(F)(F)F |
Introduction
Chemical Properties and Structure
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone (CAS No. 141334-25-0) is an organosilicon compound with the molecular formula C20H15F3OSi and a molecular weight of 356.41 g/mol . The compound features a unique structure combining a trifluoroacetyl group attached to a triphenylsilyl moiety. The presence of three fluorine atoms in the trifluoromethyl group significantly influences its reactivity and stability, making it valuable for various chemical applications.
Nomenclature and Identifiers
The compound is known by several synonyms in chemical literature:
Parameter | Information |
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Chemical Name | 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone |
CAS Number | 141334-25-0 |
Synonyms | (Trifluoroacetyl)triphenylsilane; 2,2,2-trifluoro-1-(triphenylsilyl)ethanone; 2,2,2-TRIFLUORO-1-TRIPHENYLSILANYL-ETHANONE; Ethanone, 2,2,2-trifluoro-1-(triphenylsilyl)-; 2,2,2-Trifluoro-1-(triphenylsilyl)ethan-1-one |
Molecular Formula | C20H15F3OSi |
Molecular Weight | 356.41 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-triphenylsilylethanone |
Table 1: Chemical identifiers and properties of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
Synthesis Methods
The synthesis of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone typically involves the reaction of trifluoroacetyl chloride with triphenylsilane in the presence of a base, most commonly triethylamine. This section explores the various synthetic routes and reaction conditions employed in its preparation.
Synthetic Routes
The primary synthetic route for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone can be represented by the following reaction:
CF3COCl + Ph3SiH → CF3COSiPh3 + HCl
This reaction proceeds through the nucleophilic attack of triphenylsilane on the electrophilic carbon of trifluoroacetyl chloride, followed by the elimination of hydrogen chloride.
Reaction Conditions
The synthesis is typically performed under strictly anhydrous conditions to prevent hydrolysis of the reactants and products. Several key conditions must be maintained:
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The reaction is conducted in an inert atmosphere (usually nitrogen or argon)
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Anhydrous solvents are employed, typically ethereal solvents like tetrahydrofuran or diethyl ether
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The temperature is carefully controlled, often at low temperatures (-78°C to 0°C) initially, followed by warming to room temperature
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The base (triethylamine) serves to neutralize the hydrogen chloride generated during the reaction
Industrial production methods follow similar synthetic routes but on a larger scale, employing high-purity reactants and controlled reaction conditions to ensure consistent product quality.
Applications in Research and Industry
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone has diverse applications spanning both research and industrial domains, primarily due to its unique structural features combining silicon and fluorine chemistry.
Organic Synthesis
Reactions and Chemical Behavior
The chemical behavior of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group and the properties of the triphenylsilyl moiety.
Types of Reactions
The compound participates in various types of chemical reactions:
Reactions with Organometallic Reagents
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone reacts with organometallic reagents, including Grignard reagents and organolithium compounds, typically leading to nucleophilic addition at the carbonyl carbon. The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Reduction Reactions
The compound undergoes reduction reactions with various reducing agents:
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Hydride reducing agents (like sodium borohydride or lithium aluminum hydride) convert the ketone to the corresponding alcohol
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Catalytic hydrogenation can be employed under appropriate conditions
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The electron-withdrawing trifluoromethyl group impacts the rate and selectivity of these reductions
Oxidation Reactions
Oxidation reactions of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone can lead to the formation of corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reaction Mechanisms
The reactivity of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is particularly influenced by:
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The electron-withdrawing nature of the trifluoromethyl group, which stabilizes carbanions formed during reactions
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The steric bulk of the triphenylsilyl group, which can affect the approach of reagents to the reaction center
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The polarization of the carbonyl bond, which is enhanced by the trifluoromethyl group
Biological Activities
Research has indicated that 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone exhibits various biological activities, making it potentially valuable in pharmaceutical research and development.
Enzyme Inhibition
The compound has potential enzyme inhibitory activities:
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Acetylcholinesterase Inhibition: Related trifluoromethyl ketones, such as 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, have shown potent inhibition of acetylcholinesterase . This suggests potential applications in research related to neurological disorders, including Alzheimer's disease.
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Mechanism of Enzyme Inhibition: The inhibitory effect is primarily attributed to the compound's ability to interact with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, making it valuable for studying enzyme inhibition and other biochemical processes.
Structure-Activity Relationships
The biological activity of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is influenced by:
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The trifluoromethyl group, which enhances lipophilicity and can improve membrane permeability
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The triphenylsilyl group, which provides steric bulk and can influence binding to biological targets
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The carbonyl functionality, which can participate in hydrogen bonding with enzyme active sites
Comparison with Similar Compounds
Understanding how 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone compares to structurally related compounds provides valuable insights into its unique properties and applications.
Structurally Similar Compounds
Several compounds share structural similarities with 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone:
Table 2: Comparison of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone with structurally similar compounds
Comparative Reactivity
The reactivity of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone differs from related compounds primarily due to:
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The presence of the triphenylsilyl group, which introduces unique steric and electronic effects
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Silicon-carbon bond reactivity, which differs significantly from carbon-carbon bond reactivity in conventional trifluoromethyl ketones
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The electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon
Analytical Techniques for Characterization
Various analytical techniques are employed to characterize 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone and confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structure of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone:
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¹H NMR: Shows signals for the aromatic protons of the triphenylsilyl group
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¹³C NMR: Reveals the carbonyl carbon signal and the characteristic quartet for the trifluoromethyl carbon due to C-F coupling
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¹⁹F NMR: Displays the trifluoromethyl group signal, typically as a singlet
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²⁹Si NMR: Provides information about the silicon environment
Infrared (IR) Spectroscopy
IR spectroscopy identifies key functional groups:
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The C=O stretching vibration (typically around 1700-1650 cm⁻¹)
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C-F stretching bands (1100-1000 cm⁻¹)
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Si-C stretching vibrations
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Aromatic C-H stretching and bending modes
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns:
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Molecular ion peak at m/z 356
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Characteristic fragmentation patterns involving loss of CF₃ groups
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Fragments associated with the triphenylsilyl moiety
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for purity assessment and separation from reaction mixtures or related compounds.
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